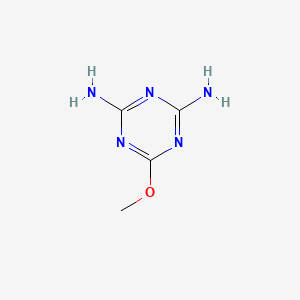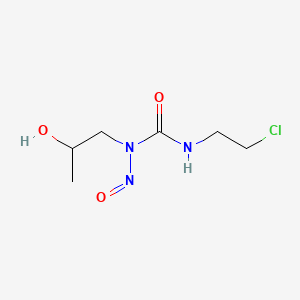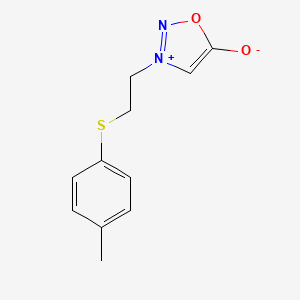
N-(undeca-2,4-dienylideneamino)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Undecadienal,nitrosohydrazone, (2E,4E)- is a natural product found in Streptomyces with data available.
Scientific Research Applications
Production of Nitroxyl (HNO) and Amides : A study by Atkinson, Storey, & King (1996) discusses the oxidation of hydroxamic acids in the presence of amines, leading to the generation of nitrous oxide (N2O) and corresponding amides. This process suggests the intermediacy of nitroxyl (HNO).
Bioactive N-Isobutylamides in Spilanthes Acmella : Research by Ramsewak, Erickson, & Nair (1999) indicates that the hexane extract of Spilanthes acmella flower buds yields N-isobutylamides, including undeca-2E,7Z,9E-trienoic acid isobutylamide. These compounds exhibit bioactivity against Aedes aegyptii larvae and Helicoverpa zea neonates.
Nitrous Oxide-Derived Aminodiazotates : The study by Liu et al. (2018) explores the reactions of N-trimethylsilyl (TMS)-substituted amides with nitrous oxide, leading to azides and silanols or siloxanes. This highlights the potential of silyl groups in transformations where N2O acts as an N-atom donor.
Redox Cyclization for Heterocycle Synthesis : Lai, Wang, Li, & Cui (2020) report a method for the redox cyclization of amides and sulfonamides with nitrous oxide for direct heterocycle synthesis. This process uses N2O as an N-atom donor and enables intramolecular coupling toward heterocycle formation.
Cleavage of Nitrous Oxide by Metal-Amide Complexes : A computational investigation by Cavigliasso et al. (2014) suggests that a bimetallic mechanism is compatible with selective N-N bond scission in nitrous oxide by a di-molybdenum system. This insight could inform the design of chemical transformations involving metal-amide complexes.
Synthesis and Reactions Involving Triazenes : Kiefer, Riedel, Dyson, Scopelliti, & Severin (2015) describe a method for synthesizing triazenes using nitrous oxide. This method offers advantages in accessing triazenes with alkynyl and alkenyl substituents, which are difficult to prepare by conventional means.
properties
Molecular Formula |
C11H19N3O |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-(undeca-2,4-dienylideneamino)nitrous amide |
InChI |
InChI=1S/C11H19N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-11H,2-6H2,1H3,(H,13,15) |
InChI Key |
ZEPDNBQRELJMRH-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC=CC=NNN=O |
Canonical SMILES |
CCCCCCC=CC=CC=NNN=O |
synonyms |
triacsin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Methylbenzo[a]pyrene](/img/structure/B1207296.png)



![[(2S,4R)-5-(6-aminopurin-9-yl)-3-azido-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207304.png)





